molecular formula C18H16O7 B190493 (+)-Usnic acid CAS No. 7562-61-0

(+)-Usnic acid

Cat. No. B190493
CAS RN: 7562-61-0
M. Wt: 344.3 g/mol
InChI Key: WEYVVCKOOFYHRW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula. The compound’s appearance and its uses or applications might also be described.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Extraction Optimization for Industrial Use Optimizing the extraction of usnic acid is crucial for its industrial applications, particularly as an antibacterial agent in cosmetics. Various extraction methods have been compared, with heat reflux extraction using acetone identified as the most effective for yielding high quantities of usnic acid (Galanty et al., 2020).

Potential in Cancer and Wound Healing Research Usnic acid has been investigated for its antiproliferative effects on tumor cells and its ability to promote keratinocyte wound healing. It demonstrates high toxicity against specific cancer cell lines and enhances wound closure, making it a compound of interest in cancer and tissue regeneration research (Burlando et al., 2009).

Antimicrobial Properties and Application in Nanotechnology Recognized for its antimicrobial properties, usnic acid has potential applications in nanotechnology. Its incorporation into nano- and microcarriers is being explored to enhance its delivery and efficacy as an antitumor, antimicrobial, wound-healing, antioxidative, and anti-inflammatory drug (Zugic et al., 2020).

Insecticidal Properties Studies have shown that usnic acid possesses strong insecticidal activity, particularly against mosquito larvae, suggesting its potential use in insect control (Cetin et al., 2008).

Impact on Plant Growth and Macroelement Content Research on the effects of usnic acid on tomato plants indicates that it can significantly reduce plant growth, biomass accumulation, and the content of macroelements like calcium, nitrogen, phosphorus, and potassium in plant tissues (Lechowski et al., 2006).

Prevention of Bacterial Biofilm Formation Usnic acid has been found to inhibit bacterial biofilm formation on polymer surfaces, an important property for medical applications involving artificial devices susceptible to bacterial colonization (Francolini et al., 2004).

Safety And Hazards

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Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new reactions.


For a comprehensive analysis of a specific compound like “(+)-Usnic acid”, it would be necessary to consult the primary scientific literature. This could involve a search of databases such as PubMed for biological information, SciFinder or Reaxys for chemical information, and the Protein Data Bank for structural information. Please note that this is a general approach and the specific details would depend on the particular compound being analyzed.


properties

IUPAC Name

(9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYVVCKOOFYHRW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019955, DTXSID40977181
Record name (+)-Usnic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Usnic acid

CAS RN

7562-61-0, 6159-66-6
Record name (+)-Usnic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name USNIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HYW08F205
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,100
Citations
K Ingolfsdottir - Phytochemistry, 2002 - Elsevier
Since its first isolation in 1844, usnic acid [2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzo-furandione] has become the most extensively studied lichen metabolite and …
Number of citations: 749 www.sciencedirect.com
M Cocchietto, N Skert, P Nimis, G Sava - Naturwissenschaften, 2002 - Springer
… usnic acid… usnic acid, and to focus on its potential role in the medical, pharmaceutical, cosmetic and agricultural fields. We also describe the recognised biological properties of usnic acid…
Number of citations: 483 link.springer.com
AAS Araújo, MGD De Melo, TK Rabelo… - Natural product …, 2015 - Taylor & Francis
… to usnic acid-containing genera have been used as crude drugs throughout the world. There are indications of usnic acid … are needed to establish the efficacy and safety of usnic acid …
Number of citations: 161 www.tandfonline.com
CS Vijayakumar, S Viswanathan, MK Reddy… - Fitoterapia, 2000 - Elsevier
… (+)-Usnic acid, isolated from the lichen Roccella montagnei, showed a dose-dependent anti-inflammatory activity when tested on rats, employing acute and chronic models. … A …
Number of citations: 202 www.sciencedirect.com
I Francolini, P Norris, A Piozzi, G Donelli… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… communities that produce antibiotics, including usnic acid, to protect themselves from … action of usnic acid may be utilized in the control of medical biofilms. We loaded (+)-usnic acid into …
Number of citations: 327 journals.asm.org
M Cardarelli, G Serino, L Campanella, P Ercole… - Cellular and Molecular …, 1997 - Springer
… of the biological activity of usnic acid, we investigated its effects on a number of widely different biological systems. This led to interesting results concerning usnic acid’s capacity to act …
Number of citations: 162 link.springer.com
M Lauterwein, M Oethinger, K Belsner… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… active than usnic acid, regardless of its stereochemistry. The susceptibility to usnic acid was … Usnic acid did not show any bactericidal activity at the concentrations tested. In two strains of …
Number of citations: 331 journals.asm.org
M Bruno, B Trucchi, B Burlando, E Ranzato… - Bioorganic & medicinal …, 2013 - Elsevier
… The lichen compound (+)-usnic acid (1) has found application in dermatological and … Here we describe the design and synthesis of usnic acid enamines (compounds 2–11), obtained …
Number of citations: 56 www.sciencedirect.com
L Guo, Q Shi, JL Fang, N Mei, AA Ali… - … Science and Health …, 2008 - Taylor & Francis
… Subsequently, usnic acid and Usnea barbata lichen were nominated by the National … of usnic acid is being conducted by the NTP. This review focuses on the recent findings of usnic acid…
Number of citations: 160 www.tandfonline.com
M Mayer, MA O'Neill, KE Murray… - Anti-cancer …, 2005 - journals.lww.com
… Ser15 after treatment of MCF7 cells with usnic acid, suggesting that the oxidative stress and … cells triggered by usnic acid does not involve DNA damage. The property of usnic acid as a …
Number of citations: 166 journals.lww.com

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